molecular formula C23H23ClN2OS B2733866 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223956-37-3

3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2733866
M. Wt: 410.96
InChI Key: CAYCEFAPRSBQII-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the compound.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Diversity through Triphenylphosphine Reaction

Research highlights the use of triphenylphosphine in reactions with electron-deficient alkynes and arylidene Meldrum acid, leading to the synthesis of various diazaspiro[4.5]decenes with significant molecular diversity. This methodology showcases the versatility in generating compounds with potential biological and pharmacological applications, including structures related to 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (Ying Han et al., 2020).

Antimycobacterial Evaluation of Spiroisoxazolidines

A study on the synthesis of enantiomerically pure spiroisoxazolidines through 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones demonstrated significant in vitro activity against Mycobacterium tuberculosis. This research underscores the potential of spiro-compounds, akin to 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, in developing new antimycobacterial agents (Raju Suresh Kumar et al., 2010).

Anticancer and Antidiabetic Spirothiazolidines Analogs

Research into spirothiazolidine analogs has unveiled compounds with significant anticancer and antidiabetic activities. The study provides insights into the structural modification of spiro compounds for enhanced biological activities, relevant to derivatives of 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (E. M. Flefel et al., 2019).

Spiroimidazolone-based Glucagon Receptor Antagonists

The development of spiroimidazolone-based antagonists for the human glucagon receptor highlights the potential of spiro compounds in therapeutic applications, particularly in treating diabetes. This research could inspire further exploration of similar structures, including 3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, for metabolic disorder treatments (D. Demong et al., 2014).

Safety And Hazards

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Future Directions

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Please consult with a chemistry professional or refer to scientific literature for detailed information.


properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS/c1-15-9-10-18(13-16(15)2)21(27)26-22(28)20(17-7-6-8-19(24)14-17)25-23(26)11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYCEFAPRSBQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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